molecular formula C19H16Cl2N4O2 B11477120 5-(1H-benzimidazol-2-ylmethyl)-N-(3,4-dichlorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

5-(1H-benzimidazol-2-ylmethyl)-N-(3,4-dichlorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B11477120
M. Wt: 403.3 g/mol
InChI Key: QVHJFGYCDFSOLM-UHFFFAOYSA-N
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Description

5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(3,4-DICHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodiazole ring fused with an oxazole ring, and it is substituted with a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(3,4-DICHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the benzodiazole and oxazole intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(3,4-DICHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biology, it is studied for its potential as a bioactive molecule. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(3,4-DICHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events that lead to the desired therapeutic or functional outcome.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: These compounds share the benzodiazole ring structure and are known for their broad range of biological activities.

    Oxazoles: These compounds share the oxazole ring structure and are used in the synthesis of various pharmaceuticals and materials.

    Dichlorophenyl derivatives: These compounds share the dichlorophenyl group and are studied for their potential as bioactive molecules.

Uniqueness

What sets 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(3,4-DICHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE apart is its unique combination of these structural features. This combination imparts specific chemical and biological properties that make it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H16Cl2N4O2

Molecular Weight

403.3 g/mol

IUPAC Name

5-(1H-benzimidazol-2-ylmethyl)-N-[(3,4-dichlorophenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H16Cl2N4O2/c20-13-6-5-11(7-14(13)21)10-22-19(26)17-8-12(27-25-17)9-18-23-15-3-1-2-4-16(15)24-18/h1-7,12H,8-10H2,(H,22,26)(H,23,24)

InChI Key

QVHJFGYCDFSOLM-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C(=O)NCC2=CC(=C(C=C2)Cl)Cl)CC3=NC4=CC=CC=C4N3

Origin of Product

United States

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